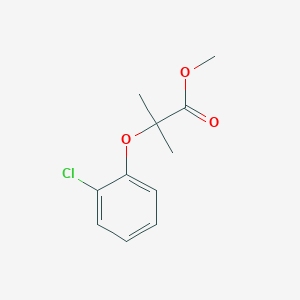
Dodemorph benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Dodemorph benzoate is synthesized through a series of chemical reactions involving morpholine derivatives. The synthetic route typically involves the reaction of cyclododecylamine with formaldehyde and morpholine, followed by esterification with benzoic acid . Industrial production methods often employ continuous flow reactors to optimize the yield and purity of the compound .
化学反応の分析
Dodemorph benzoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Dodemorph benzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying morpholine derivatives and their reactivity.
Biology: It serves as a tool for investigating the effects of fungicides on plant pathogens.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is widely used in agriculture for controlling fungal diseases in ornamental plants.
作用機序
The mechanism of action of dodemorph benzoate involves inhibiting sterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and functionality of the cell membrane, leading to the death of the fungal cells . The molecular targets include enzymes involved in the sterol biosynthesis pathway, such as sterol 14α-demethylase .
類似化合物との比較
Dodemorph benzoate is unique among morpholine fungicides due to its specific structure and mode of action. Similar compounds include:
Tridemorph: Another morpholine fungicide with a similar mode of action but different chemical structure.
Fenpropimorph: A morpholine fungicide used for controlling a broader range of fungal diseases.
Pyrifenox: A fungicide with a different chemical class but similar application in controlling powdery mildew.
This compound stands out due to its high efficacy against powdery mildew and its specific inhibitory action on sterol biosynthesis .
特性
CAS番号 |
59145-63-0 |
|---|---|
分子式 |
C25H41NO3 |
分子量 |
403.6 g/mol |
IUPAC名 |
benzoic acid;4-cyclododecyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H35NO.C7H6O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;8-7(9)6-4-2-1-3-5-6/h16-18H,3-15H2,1-2H3;1-5H,(H,8,9) |
InChIキー |
YVGQISQVTCHQJD-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C2CCCCCCCCCCC2.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


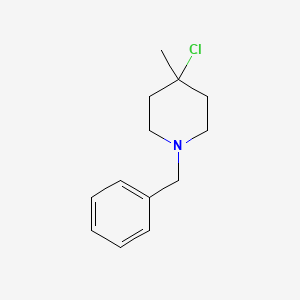
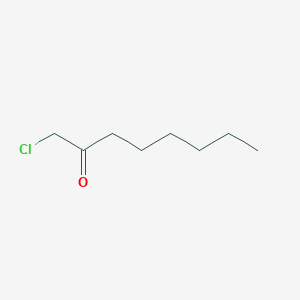
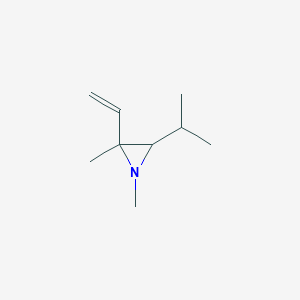

![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
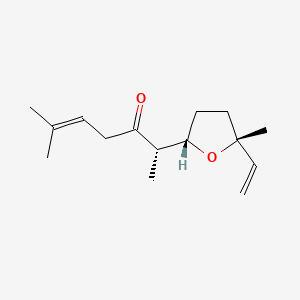
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
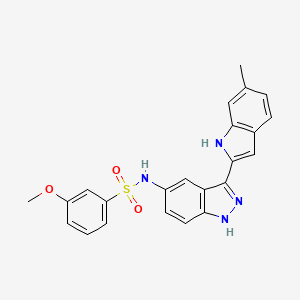
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
